4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a hydrazono group and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with proteins, affecting their function. Additionally, the pyrazolone core can interact with enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
What sets 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group, in particular, can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-[(2,5-dimethoxyphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-11(12(17)16-13-7)15-14-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMVIOASPOWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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